S-phenyl-l-cysteine sulfoxide

Quorum sensing inhibition Pseudomonas aeruginosa LasR/RhlR antagonism

S-Phenyl-L-cysteine sulfoxide (CAS 103000-63-1; molecular formula C9H11NO3S; MW 213.26) is an S-substituted L-cysteine sulfoxide belonging to the organosulfur class. It was originally identified from a library of natural products-inspired compounds derived from the Amazonian medicinal plant Petiveria alliacea.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B10837605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-phenyl-l-cysteine sulfoxide
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO3S/c10-8(9(11)12)6-14(13)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-,14?/m0/s1
InChIKeyYIYUCMJLQCHZLS-BVVIDWAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenyl-L-Cysteine Sulfoxide: A Defined Organosulfur Quorum Sensing Antagonist for Anti-Virulence Research


S-Phenyl-L-cysteine sulfoxide (CAS 103000-63-1; molecular formula C9H11NO3S; MW 213.26) is an S-substituted L-cysteine sulfoxide belonging to the organosulfur class. It was originally identified from a library of natural products-inspired compounds derived from the Amazonian medicinal plant Petiveria alliacea [1]. Unlike its sulfide precursor S-phenyl-L-cysteine, the sulfoxide oxidation state is essential for its biological activity. The compound has been characterized as a competitive inhibitor of Pseudomonas aeruginosa kynureninase (KynU) and a broad-spectrum quorum sensing antagonist, distinguishing it from both its own breakdown product diphenyl disulfide and classical biofilm inhibitors such as 4-nitropyridine-N-oxide (NPO) [1][2].

Why S-Phenyl-L-Cysteine Sulfoxide Cannot Be Replaced by Generic S-Substituted Cysteine Sulfoxides or Simple Disulfides


Within the library of S-substituted cysteine sulfoxides and their disulfide derivatives tested for P. aeruginosa biofilm and quorum sensing inhibition, only 3 of 11 compounds exhibited significant biofilm inhibitory activity, and only S-phenyl-L-cysteine sulfoxide demonstrated quorum sensing inhibition (QSI) across all three reporter systems evaluated [1]. Structurally analogous S-benzyl-L-cysteine sulfoxide (petiveriin) and three other aryl/alkyl-substituted cysteine sulfoxides showed no significant biofilm inhibition at 1 mM, establishing that the phenyl substituent on the sulfoxide is a critical pharmacophore determinant [1]. Furthermore, diphenyl disulfide—the spontaneous breakdown product of S-phenyl-L-cysteine sulfoxide—shares biofilm inhibitory activity but lacks broad QSI activity, demonstrating that the intact sulfoxide is mechanistically non-redundant with its degradation product [1]. These data demonstrate that neither generic S-substituted cysteine sulfoxides nor the corresponding disulfide degradation product can functionally substitute for S-phenyl-L-cysteine sulfoxide in quorum sensing-targeted applications.

Quantitative Differentiation of S-Phenyl-L-Cysteine Sulfoxide: Head-to-Head Evidence for Scientific Procurement


Broader Quorum Sensing Inhibition Profile vs. Its Own Breakdown Product Diphenyl Disulfide

In a direct head-to-head comparison within the same study, S-phenyl-L-cysteine sulfoxide (compound 7) inhibited quorum sensing in all three reporter systems tested, whereas its spontaneous breakdown product diphenyl disulfide (compound 12) exhibited no significant QSI in either of the two Escherichia coli-based reporters (pFNK202 expressing P. aeruginosa lasR, and pFNK503 expressing rhlR) and showed only 12% reduction in fluorescence in the P. aeruginosa PAO-MW1 pUM15 endogenous reporter [1]. Both compounds share biofilm inhibitory activity at 1 mM, but the QSI divergence demonstrates that they function through different pathways [1].

Quorum sensing inhibition Pseudomonas aeruginosa LasR/RhlR antagonism

Biofilm Inhibition Without Planktonic Growth Suppression vs. the Classical Inhibitor NPO

In a direct head-to-head comparison, S-phenyl-L-cysteine sulfoxide at 1 mM significantly reduced P. aeruginosa PAO1 biofilm formation (p<0.01, Dunnett's test) without reducing planktonic cell density, whereas the established biofilm inhibitor 4-nitropyridine-N-oxide (NPO) inhibited both biofilm formation and planktonic cell growth at the same concentration [1]. This decoupling of biofilm inhibition from growth suppression was confirmed by optical density measurements of planktonic cells in the same microplate wells, showing that S-phenyl-L-cysteine sulfoxide did not reduce planktonic growth relative to the no-inhibitor control [1].

Biofilm inhibition Antivirulence Planktonic growth

Only Active Cysteine Sulfoxide in a Library of Five Structurally Related S-Substituted Analogs

Among five S-substituted cysteine sulfoxides (compounds 7–11) tested in a single screening campaign, only S-phenyl-L-cysteine sulfoxide (compound 7) demonstrated significant biofilm inhibitory activity against P. aeruginosa PAO1 at 1 mM (p<0.01, Dunnett's test) [1]. The inactive sulfoxides included S-benzyl-L-cysteine sulfoxide (petiveriin, compound 8), S-(β-phenylethyl)-L-cysteine sulfoxide (compound 9), S-[(4-methylphenyl)methyl]-L-cysteine sulfoxide (compound 10), and S-[(4-chlorophenyl)methyl]-L-cysteine sulfoxide (compound 11) [1]. This demonstrates that the S-phenyl substituent directly attached to the sulfoxide sulfur is a strict structural requirement for biofilm inhibitory activity in this chemotype.

Structure-activity relationship Cysteine sulfoxide library Biofilm screening

Competitive Kynureninase (KynU) Inhibition with Defined Potency: A Validated Molecular Target

S-Phenyl-L-cysteine sulfoxide was shown to competitively inhibit recombinant P. aeruginosa kynureninase (KynU) in vitro, with a reported Ki of 140 μM against the bacterial enzyme [1][2]. This is structurally rationalized by its similarity to the natural substrate L-kynurenine, enabling competitive displacement at the KynU active site [1]. Inhibition of KynU results in reduced production of the Pseudomonas quinolone signal (PQS) in vivo, a critical quorum sensing molecule in P. aeruginosa virulence [1]. By comparison, the mammalian KynU inhibitor o-methoxybenzoylalanine exhibits a Ki of 4 μM against rat KynU, but S-phenyl-L-cysteine sulfoxide is distinguished by its demonstrated selectivity for the bacterial enzyme and its direct linkage to QS-regulated virulence factor suppression in a whole-cell context [2].

Kynureninase inhibition PQS quinolone signal Antivirulence target

Global Transcriptomic Suppression of Virulence Operons via RNA-seq Analysis

RNA-seq transcriptomic analysis of P. aeruginosa PAO1 exposed to S-phenyl-L-cysteine sulfoxide revealed down-regulation of multiple quorum sensing-regulated virulence operons, including phenazine biosynthesis genes and type VI secretion system components [1]. Additionally, the MexT regulon was activated, including the multidrug efflux pump mexEF-oprN, which has been independently shown to negatively regulate QS and pathogenicity [1]. The QS-inhibitory effect was reversed by supplementation with exogenous anthranilate, confirming that the mechanism proceeds through disruption of the kynurenine pathway [1]. This transcriptomic signature provides genome-wide evidence distinguishing S-phenyl-L-cysteine sulfoxide from compounds that inhibit biofilm through non-transcriptional mechanisms (e.g., NPO, which does not show QSI in E. coli reporters).

RNA-seq transcriptomics Virulence factor regulation Phenazine biosynthesis

In Vivo Efficacy in a Drosophila melanogaster Infection Model with Host Safety

In a Drosophila melanogaster-based P. aeruginosa infection model, S-phenyl-L-cysteine sulfoxide significantly reduced the bacterial burden recovered 18 hours post-infection relative to the untreated control, and was non-lethal to the fly hosts at the administered dose [1]. Diphenyl disulfide showed comparable in vivo efficacy in the same model, but as noted above, lacks the broad QSI activity of the parent sulfoxide [1]. No other S-substituted cysteine sulfoxide from the 11-compound library was evaluated in the Drosophila model, making S-phenyl-L-cysteine sulfoxide the only compound of this chemotype with demonstrated in vivo efficacy data in a whole-organism infection model.

In vivo infection model Drosophila melanogaster Bacterial load reduction

Verified Application Scenarios for S-Phenyl-L-Cysteine Sulfoxide Based on Quantitative Evidence


Antivirulence Probe for Pseudomonas aeruginosa Quorum Sensing Pathway Dissection

S-Phenyl-L-cysteine sulfoxide is uniquely suited as a chemical probe for dissecting P. aeruginosa QS pathways because it simultaneously antagonizes both the lasI/lasR and rhlI/rhlR circuits, as demonstrated by QSI activity in all three reporter systems including the endogenous P. aeruginosa PAO-MW1 reporter [1]. Its defined molecular target—competitive inhibition of KynU (Ki = 140 μM) with consequent reduction in PQS production [2]—enables researchers to attribute observed phenotypes to a specific node in the kynurenine pathway, an advantage not offered by biofilm inhibitors like NPO that lack QSI activity or diphenyl disulfide that lacks broad QSI activity [1]. The reversibility of QS inhibition by exogenous anthranilate supplementation provides a built-in experimental control for target engagement studies [2].

Biofilm Inhibition Studies Requiring Decoupled Growth and Biofilm Endpoints

For experimental designs requiring selective biofilm inhibition without confounding bactericidal or bacteriostatic effects, S-phenyl-L-cysteine sulfoxide is the only compound among the 11 tested in the Cady et al. 2012 library that combines significant biofilm inhibition at 1 mM with no reduction in planktonic cell density [1]. This property is critical for studies aiming to isolate biofilm-specific mechanisms from general growth effects, distinguishing it from NPO which suppresses both endpoints [1]. This selectivity is consistent with an antivirulence mechanism, making S-phenyl-L-cysteine sulfoxide appropriate for long-term evolutionary studies examining resistance development under anti-biofilm selection pressure.

Transcriptomic Reference Standard for QS-Regulon Expression Profiling

The published RNA-seq dataset from P. aeruginosa PAO1 exposed to S-phenyl-L-cysteine sulfoxide provides a validated reference transcriptomic signature [2]. This dataset establishes that the compound down-regulates phenazine biosynthesis operons, type VI secretion systems, and PQS production while activating the MexT regulon (including mexEF-oprN). Researchers conducting comparative transcriptomic studies of novel QS inhibitors can use S-phenyl-L-cysteine sulfoxide as a characterized reference compound with a known transcriptional fingerprint, enabling benchmarking of new chemical entities against an established QS antagonist with genome-wide data.

Drosophila-Based In Vivo Anti-Virulence Efficacy Studies

S-Phenyl-L-cysteine sulfoxide has demonstrated significant reduction of P. aeruginosa bacterial burden in a Drosophila melanogaster infection model at 18 h post-infection without host lethality [1]. This in vivo validation, combined with its non-biocidal mechanism, positions it as a lead-like compound for academic and industrial programs investigating anti-virulence strategies against P. aeruginosa in whole-organism models. The compound's efficacy in reducing bacterial load in vivo, despite being less potent in vitro than some mammalian KynU inhibitors (e.g., o-methoxybenzoylalanine, Ki = 4 μM against rat KynU [3]), suggests favorable bioavailability or pharmacodynamic properties in the Drosophila model that warrant further investigation.

Quote Request

Request a Quote for S-phenyl-l-cysteine sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.